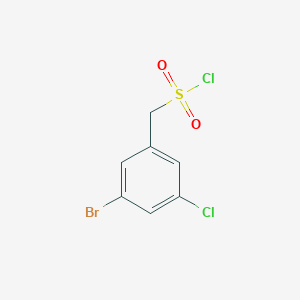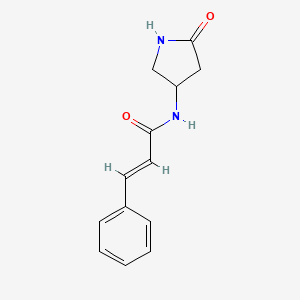
4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-sulfamoylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-sulfamoylphenyl)benzamide, also known as BB-1101, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of alkylating agents, which are known for their ability to damage DNA and prevent cancer cells from dividing and growing.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including aromatic sulfonamides, have been extensively studied for their inhibitory effects on carbonic anhydrases. These enzymes are involved in numerous physiological processes, and inhibitors have therapeutic potential for conditions such as glaucoma, epilepsy, and cancer. For instance, compounds with sulfamoyl moieties have demonstrated nanomolar inhibitory concentrations against several carbonic anhydrase isoenzymes, highlighting their significance in medical chemistry and enzyme inhibition studies (Supuran, Maresca, Gregáň, & Remko, 2013).
Novel Sulfonamides for Treatment of Dye Solutions
In the field of environmental science, sulfonated aromatic compounds have been utilized in the synthesis of thin-film composite nanofiltration membranes. These membranes show enhanced water flux and hydrophilicity, which are critical for the effective treatment of dye solutions, thus contributing to water purification technologies (Liu et al., 2012).
Antimicrobial Activity
Sulfonamide compounds have also been designed to include biologically active segments for antimicrobial applications. The synthesis of new compounds containing sulfonamido groups along with β-lactam drugs has shown promising results in antimicrobial activity studies, demonstrating the potential of sulfonamide derivatives in developing new antibiotics (Fadel & Al-Azzawi, 2021).
Propriétés
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O5S2/c18-9-11-22(12-10-19)29(26,27)16-5-1-13(2-6-16)17(23)21-14-3-7-15(8-4-14)28(20,24)25/h1-8H,9-12H2,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVFQTWJTPUPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde](/img/structure/B2610531.png)
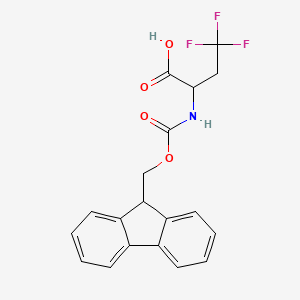
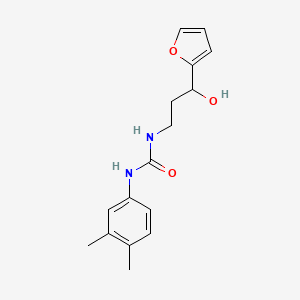
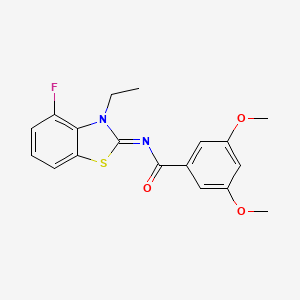
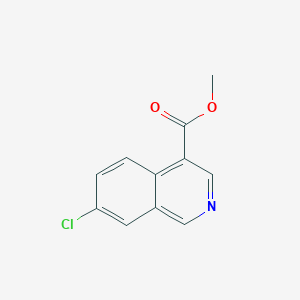
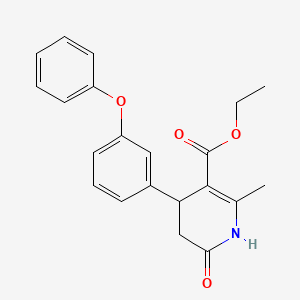
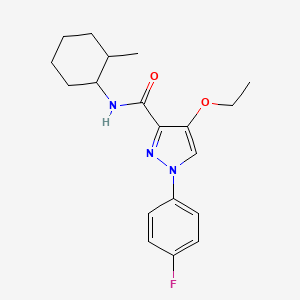
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2610545.png)
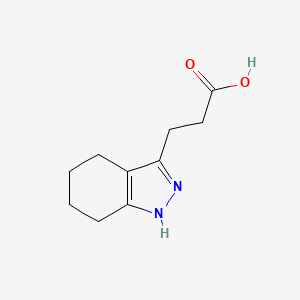
acetate](/img/structure/B2610547.png)
![(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2610549.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
